molecular formula C12H15N3O B1303132 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 100933-82-2

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B1303132
M. Wt: 217.27 g/mol
InChI Key: XPIHSQYFSYJQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04667020

Procedure details

A mixture of 24.7 parts of 2-butyl-5-(p-nitrophenyl)-1,3,4-oxadiazole, 2.5 parts of an aqueous Raney nickel suspension and 250 parts of glacial acetic acid is hydrogenated at room temperature, while shaking. When the absorption of hydrogen is complete, 2.5 parts of active carbon are added, the mixture is filtered, the filtrate is poured into saturated aqueous sodium chloride solution, and the resulting precipitate is filtered off under suction, washed with water and dried. 16 parts (74% of theory) of 2-butyl-5-(p-aminophenyl)-1,3,4-oxadiazole of melting point 125° C. (toluene) are obtained.
[Compound]
Name
24.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[N:8][N:9]=1)[CH2:2][CH2:3][CH3:4]>[Ni].C(O)(=O)C>[CH2:1]([C:5]1[O:6][C:7]([C:10]2[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)=[N:8][N:9]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
24.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C=1OC(=NN1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
When the absorption of hydrogen
ADDITION
Type
ADDITION
Details
2.5 parts of active carbon are added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
ADDITION
Type
ADDITION
Details
the filtrate is poured into saturated aqueous sodium chloride solution
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1OC(=NN1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.